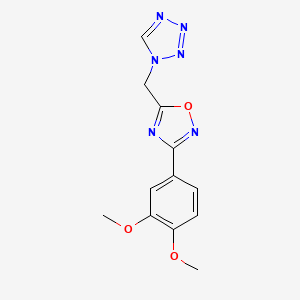![molecular formula C19H20N2O3 B7574067 N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of intracellular signaling pathways. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in research. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide. One area of interest is in the development of this compound as a therapeutic agent for cancer and neurodegenerative disorders. Another area of research is in the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide involves the reaction of 3-methylphenol with 2-(chloromethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidinecarboxylic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in a variety of research areas. One area of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Another area of research is in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that this compound may have potential as a therapeutic agent for these and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-4-7-15(11-13)24-17-8-3-2-6-14(17)12-20-19(23)16-9-10-18(22)21-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFCSCCSZIQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2CNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)

![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)
![2-[2-Oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7574030.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![1-(2-Methoxyethyl)-5-[3-(2-methylimidazol-1-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7574044.png)
![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![3-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B7574059.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![tert-butyl N-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2,3-dimethylbutyl]carbamate](/img/structure/B7574068.png)